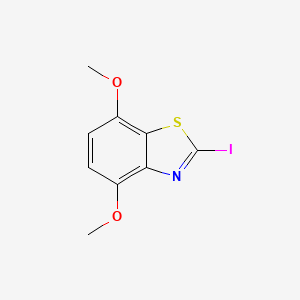

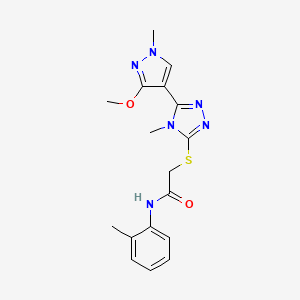

![molecular formula C17H16N2O5S2 B2653358 Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-95-0](/img/structure/B2653358.png)

Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound. It is a derivative of tetrahydropyrimidine . Tetrahydropyrimidines are a class of compounds that have been studied for their potential therapeutic applications .

Synthesis Analysis

While the specific synthesis process for this compound is not available, tetrahydropyrimidines are often synthesized using the Biginelli reaction . This is a three-component, one-pot reaction involving an aldehyde, a β-keto ester, and urea .Scientific Research Applications

Synthesis and Chemical Transformations

Biginelli Compounds Reactions : Research into the reactions of Biginelli compounds, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, has explored methylation, acylation, and condensation reactions. These processes lead to the synthesis of pyrimidothiazines, thiazolopyrimidines, indenopyrimidines, and disubstituted-pyrimidine-5-carbonitriles, showcasing the compound's versatility in synthetic organic chemistry (Kappe & Roschger, 1989).

Microwave-Mediated Biginelli Reaction : A novel approach using microwave irradiation facilitated the solvent- and catalyst-free synthesis of tetrahydropyrimidines, demonstrating an efficient method for generating highly functionalized novel tetrahydropyrimidines under regioselective conditions (Harikrishnan et al., 2013).

Oxidation Studies : Investigations into the oxidation of tetrahydropyrimidine derivatives with selenium dioxide have provided insights into the structural modifications possible through oxidation, impacting the compound's utility in further synthetic applications (Khanina & Dubur, 1982).

Biological Activities and Structural Analysis

Antimicrobial and Antifungal Activities : Compounds synthesized from derivatives of tetrahydropyrimidine-5-carboxylic acid have been evaluated for their in vitro antifungal and antibacterial activities. These studies highlight the compound's potential as a scaffold for developing new antimicrobial agents (Tiwari et al., 2018).

Anti-inflammatory Activities : The synthesis of thiazolopyrimidine derivatives and their evaluation for anti-inflammatory activities reveal the compound's applicability in generating therapeutically relevant molecules (Tozkoparan et al., 1999).

Antioxidant Activities : Research on the synthesis of novel pyrimidine derivatives incorporating oxadiazole and thienopyrimidine moieties has demonstrated significant in vitro antioxidant activity, suggesting potential applications in developing antioxidants (Kotaiah et al., 2012).

Conformational and Structural Analysis : Structural and conformational analysis of tetrahydropyrimidine derivatives through X-ray crystallography and quantum chemical calculations provides valuable insights into the molecular architecture and potential interactions of these compounds, supporting their utility in targeted drug design (Memarian et al., 2013).

Properties

IUPAC Name |

methyl 2-oxo-4-phenyl-6-(thiophen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S2/c1-24-16(20)14-12(10-26(22,23)13-8-5-9-25-13)18-17(21)19-15(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARGPKQUOBZTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

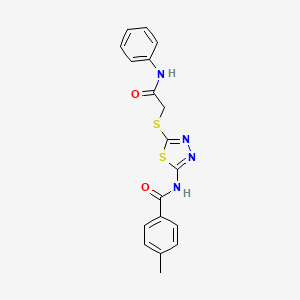

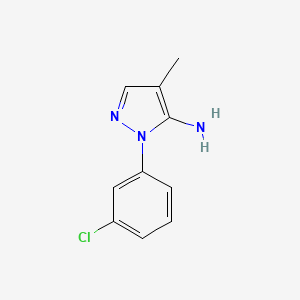

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2653279.png)

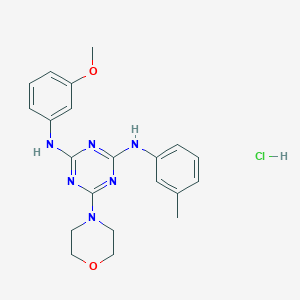

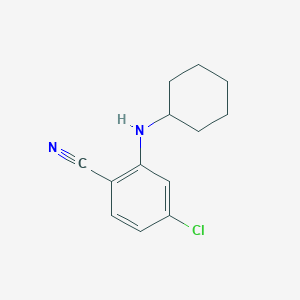

![2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2653280.png)

![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)

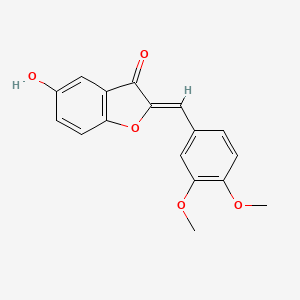

![3-(4-Methoxyphenyl)-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-4-one](/img/structure/B2653286.png)

![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)

![3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2653291.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2653292.png)